![molecular formula C25H25ClN6O3 B607583 8-[(Trans-5-Amino-1,3-Dioxan-2-Yl)methyl]-6-[2-Chloro-4-(6-Methylpyridin-2-Yl)phenyl]-2-(Methylamino)pyrido[2,3-D]pyrimidin-7(8h)-One CAS No. 1648863-90-4](/img/structure/B607583.png)
8-[(Trans-5-Amino-1,3-Dioxan-2-Yl)methyl]-6-[2-Chloro-4-(6-Methylpyridin-2-Yl)phenyl]-2-(Methylamino)pyrido[2,3-D]pyrimidin-7(8h)-One
説明
G-5555 is an inhibitor of p21-activated kinase 1 (PAK1; Ki = 3.7 nM), a non-receptor serine/threonine kinase involved in tumorigenesis. It is selective for PAK1 over the majority of targets in a panel of 235 kinases but does inhibit PAK2, PAK3, KHS1, LCK, MST3, MST4, SIK2, and YSK1 by greater than 70% with IC50 values ranging from 9 to 52 nM. G-5555 inhibits phosphorylation of MEK, a downstream target of PAK1, in EBC1 cells (IC50 = 69 nM). G-5555 (10, 20, and 30 mg/kg) dose-dependently reduces phosphorylation of MEK in tumors from an H292 non-small cell lung cancer (NSCLC) mouse xenograft model. G-5555 inhibits hERG channels less than 50% at a concentration of 10 μM, indicating the potential for a low risk of QT interval prolongation and potentially fatal arrhythmias.
G‑5555 is a potent and selective PAK1 inhibitor. G‑5555 showed excellent kinase selectivity and inhibited only eight out of the 235 kinases tested other than PAK1 with inhibition >70%: PAK2, PAK3, KHS1, Lck, MST3, MST4, SIK2, and YSK1. G‑5555 demonstrated in vivo PK/PD effects consistent with the observed potency and pharmacokinetic properties. G‑5555 may be a potential cancer drug candidate. The p21-activated kinases (PAKs), which belong to the sterile-20 (STE20) family of kinases, play important roles in the regulation of key cellular phenomena including cell migration, proliferation, and survival mechanisms.
科学的研究の応用
Anticancer and Anti-5-Lipoxygenase Agents
A study by Rahmouni et al. (2016) explored the synthesis of novel pyrazolopyrimidines derivatives, which were screened for their cytotoxic and 5-lipoxygenase inhibition activities. This research highlights the potential use of similar pyrido[2,3-d]pyrimidin compounds in developing new treatments for cancer and inflammatory conditions like 5-lipoxygenase-associated diseases (Rahmouni et al., 2016).
Antibacterial and Antioxidant Activity
Maheswaran et al. (2012) synthesized a new series of pyrido[2,3-d]pyrimidin derivatives and evaluated their qualitative antibacterial and in vitro antioxidant activity. The compounds exhibited mild to moderate antibacterial and antioxidant activity, suggesting their potential application in treating bacterial infections and as antioxidants (Maheswaran et al., 2012).
Anticancer Agents for Leukaemia
Pandya et al. (2020) synthesized Lanso Aminopyrimidines derived from a similar pyrido[2,3-d]pyrimidin structure, demonstrating significant growth inhibition in leukemia cancer cells. This study provides insights into the use of such compounds as potential chemotherapeutic agents for leukemia (Pandya et al., 2020).
Tyrosine Kinase Inhibitory Activity
A study by Boschelli et al. (1998) on 2-amino-8H-pyrido[2,3-d]pyrimidines revealed their potential as inhibitors of tyrosine kinases like PDGFr, FGFr, and c-src, which are crucial in cancer cell signaling. This suggests the utility of related compounds in designing targeted cancer therapies (Boschelli et al., 1998).
Antimicrobial Activity
Research by Fayed et al. (2014) on pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidinone derivatives demonstrated significant antimicrobial properties, suggesting the role of similar compounds in developing new antimicrobial agents (Fayed et al., 2014).
特性
IUPAC Name |
8-[(5-amino-1,3-dioxan-2-yl)methyl]-6-[2-chloro-4-(6-methylpyridin-2-yl)phenyl]-2-(methylamino)pyrido[2,3-d]pyrimidin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25ClN6O3/c1-14-4-3-5-21(30-14)15-6-7-18(20(26)9-15)19-8-16-10-29-25(28-2)31-23(16)32(24(19)33)11-22-34-12-17(27)13-35-22/h3-10,17,22H,11-13,27H2,1-2H3,(H,28,29,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBCMHWUFWQFPLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C2=CC(=C(C=C2)C3=CC4=CN=C(N=C4N(C3=O)CC5OCC(CO5)N)NC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25ClN6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-[(Trans-5-Amino-1,3-Dioxan-2-Yl)methyl]-6-[2-Chloro-4-(6-Methylpyridin-2-Yl)phenyl]-2-(Methylamino)pyrido[2,3-D]pyrimidin-7(8h)-One | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



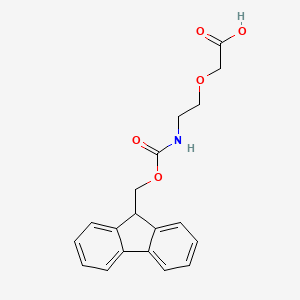
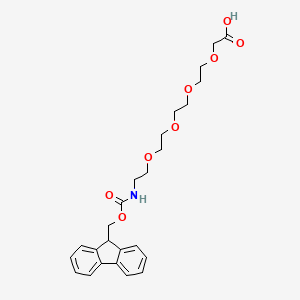
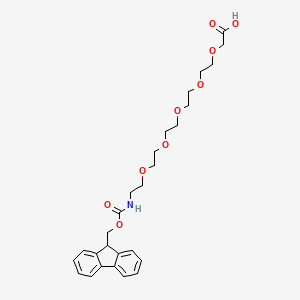
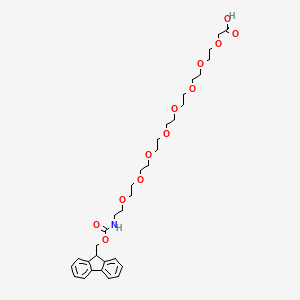
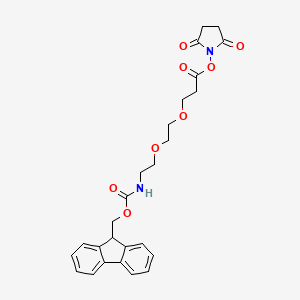
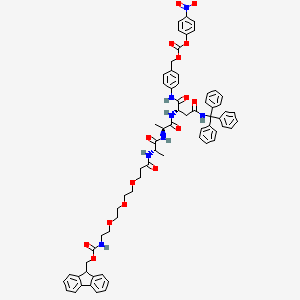
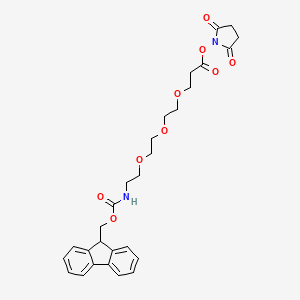
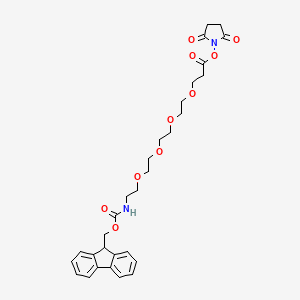
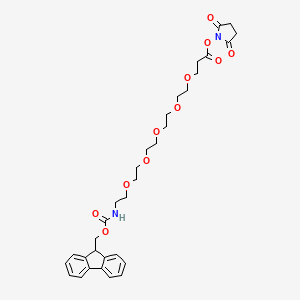
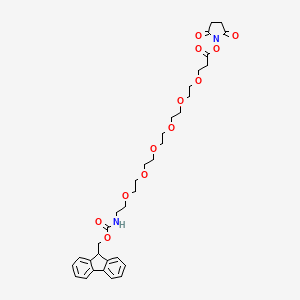

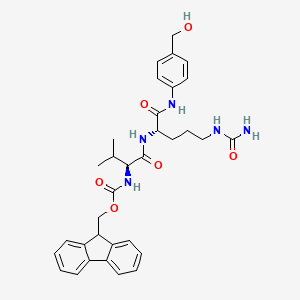
![N-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]-4-(7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)-1H-pyrazole-5-carboxamide](/img/structure/B607522.png)
